1-acetyl-N-(3-methoxypropyl)-2,3-dihydroindole-5-sulfonamide
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Overview
Description
1-acetyl-N-(3-methoxypropyl)-2,3-dihydroindole-5-sulfonamide is a member of indoles.
Scientific Research Applications
Antioxidant and Enzyme Inhibitory Activities :
- Sulfonamides, including derivatives similar to 1-acetyl-N-(3-methoxypropyl)-2,3-dihydroindole-5-sulfonamide, have been synthesized and tested for their antioxidant activities using methods like 2,2-diphenyl1-picrylhydrazil (DPPH) scavenging. These compounds also exhibited inhibitory activities against enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, showing potential in therapeutic applications (Fatima et al., 2013).
Carbonic Anhydrase Inhibition and Antitumor Potential :
- Research on halogenated sulfonamides, closely related to the chemical structure , demonstrated their inhibition of tumor-associated isozyme carbonic anhydrase IX. This indicates their potential as antitumor agents, suggesting a significant role in cancer therapy (Ilies et al., 2003).
Synthesis of Pyrrolo[1,2-a]indol-3-one Derivatives :
- The compound 1-acetyl-3-oxo-2,3-dihydroindole, which shares structural similarities, reacted with various alkyl 2-cyano-3-alkoxypropenoates to synthesize 9-acetoxy-pyrrolo[1,2-a]indol-3-one derivatives, indicating its utility in complex organic synthesis processes (Mérour & Piroelle, 1991).
Alzheimer’s Disease Therapeutics :
- A study on sulfonamides derived from 4-methoxyphenethylamine demonstrated that these compounds, which are structurally related to the chemical , have inhibitory effects on acetylcholinesterase and DPPH. This suggests potential applications in developing therapeutics for Alzheimer’s disease (Abbasi et al., 2018).
Pharmacological Effects as Enzyme Inhibitors :
- Certain benzenesulfonamides carrying benzamide moiety, which are chemically related, have been synthesized and shown to be potent inhibitors of human carbonic anhydrase I and II as well as acetylcholinesterase enzymes. This highlights their relevance in pharmaceutical research, particularly in the development of inhibitors for various enzymes (Tuğrak et al., 2020).
Detection in Environmental Samples :
- A method to detect sulfonamide residues, including compounds similar to this compound, in chicken meat and eggs was established, demonstrating the importance of monitoring these compounds in environmental and food safety contexts (Premarathne et al., 2017).
Properties
Molecular Formula |
C14H20N2O4S |
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Molecular Weight |
312.39 g/mol |
IUPAC Name |
1-acetyl-N-(3-methoxypropyl)-2,3-dihydroindole-5-sulfonamide |
InChI |
InChI=1S/C14H20N2O4S/c1-11(17)16-8-6-12-10-13(4-5-14(12)16)21(18,19)15-7-3-9-20-2/h4-5,10,15H,3,6-9H2,1-2H3 |
InChI Key |
HZENCSYHMPFODX-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCCCOC |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCCCOC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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